Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H27NO3 and its molecular weight is 257.374. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Syntheses Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate and its derivatives show promise in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its substituted derivatives undergo reactions to yield quantitative tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. This process involves a Mitsunobu reaction followed by alkaline hydrolysis, producing trans (3R,4R) isomers, indicating potential in stereocontrolled synthetic pathways (Boev et al., 2015).
Conformation Studies The compound has been central to conformational studies of the piperidine ring. Investigations revealed interactions between the axial hydroxyl group and axial methyl groups, causing NMR signal shifts. This suggests that non-chair forms stabilized by intramolecular hydrogen bonds play a significant role in its conformational stability, providing insights into its structural behavior in various states (Cygler et al., 1980).
Synthetic Applications
Enabling Direct Coupling in Synthesis The compound facilitates direct coupling with α-amino acid esters via β-lactam-derived α-amino acid N-carboxy anhydrides, showcasing its role in synthesizing amino acid derivatives. This utility is evident in producing compounds formally derived from both (S)- and (R)- tert-leucine amino acids, highlighting its versatility in synthetic chemistry (Palomo et al., 1997).
Intermediate in Novel Protein Kinase Inhibitor Synthesis Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative, serves as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach for this compound involves a series of steps, starting from readily available reagents, highlighting its importance in medicinal chemistry (Chen Xin-zhi, 2011).
Synthesis of Substituted Piperidines The compound's derivatives are crucial in synthesizing substituted piperidines. For example, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate leads to a new scaffold for the preparation of substituted piperidines, indicating its role in diversifying piperidine chemistry (Harmsen et al., 2011).
Mechanism of Action
Target of Action
Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is an important intermediate in the synthesis of many biologically active compounds . .
Mode of Action
It’s known that it plays a crucial role as an intermediate in the synthesis of other compounds
Biochemical Pathways
This compound is involved in the synthesis of other compounds . .
Result of Action
It’s known to be an important intermediate in the synthesis of other compounds
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h10,16H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRWXAOBRGJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1O)(C)C)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.